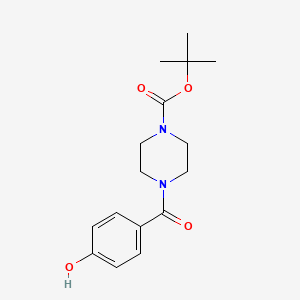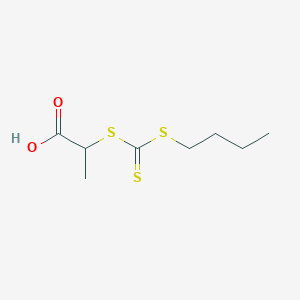
t-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis. The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Synthesis and Characterization
- A study by Sanjeevarayappa et al. (2015) describes the synthesis and characterization of a similar compound, focusing on its crystalline structure and weak intermolecular interactions which are significant for understanding molecular assembly and designing compounds with desired physical and chemical properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Research on piperazine derivatives of butyric acid by Gillet et al. (1997) explored their differentiation and proliferation effects on human leukemia cells, indicating potential applications in cancer research and therapy (Gillet et al., 1997).
Crystal Engineering
- Zhao et al. (2010) investigated acid-base complexes with p-hydroxybenzoic acid, demonstrating the utility of such compounds in crystal engineering and the development of materials with specific properties through hydrogen bonding and molecular interactions (Zhao et al., 2010).
Antimicrobial Activity
- Kulkarni et al. (2016) synthesized and evaluated the antimicrobial activity of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate derivatives, suggesting potential applications in developing new antimicrobial agents (Kulkarni et al., 2016).
Mechanism of Action
While the exact mechanism of action for t-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate is not specified, it’s worth noting that piperazine derivatives have diverse biological activities that can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
properties
IUPAC Name |
tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(19)7-5-12/h4-7,19H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBUWZNHVHHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630377 | |
| Record name | tert-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |
CAS RN |
681482-86-0 | |
| Record name | tert-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)

![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)
![5-Methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B6322709.png)

![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)






